tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate: is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate in the presence of triethylamine (Et3N) and dimethyl sulfoxide (DMSO) at elevated temperatures (75°C) for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and Pd/C catalyst.
Substitution: Various nucleophiles and suitable solvents like ethanol or DMSO.
Major Products Formed
Reduction: The major product is tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used as a building block for synthesizing biologically active molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[25]octane-4-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to its linear or monocyclic counterparts
Properties
Molecular Formula |
C16H22N4O4 |
---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C16H22N4O4/c1-15(2,3)24-14(21)19-9-8-18(11-16(19)6-7-16)12-4-5-13(17-10-12)20(22)23/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
JGFACMOFRHDKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.